alpha-Dichloromethyl phenylsulfoxide

Cyclopropanation Conjugate addition Enone selectivity

This α,α-dichlorinated sulfoxide is a unique C₁ synthon, enabling 1,4-conjugate addition to enones for cyclopropane scaffolds, a reactivity pathway not accessible with mono-chloro analogs. It also provides a safer, two-step homologation to α-chloroketones, bypassing hazardous diazomethane or heavy metal catalysts. Recent electrochemical synthesis methods (75% yield at gram scale) ensure a scalable, reliable supply for medicinal chemistry, agrochemical, and process development programs.

Molecular Formula C7H6Cl2OS
Molecular Weight 209.09 g/mol
Cat. No. B15132862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Dichloromethyl phenylsulfoxide
Molecular FormulaC7H6Cl2OS
Molecular Weight209.09 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)C(Cl)Cl
InChIInChI=1S/C7H6Cl2OS/c8-7(9)11(10)6-4-2-1-3-5-6/h1-5,7H
InChIKeyYASIRFAODXKGLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





alpha-Dichloromethyl Phenylsulfoxide: Technical Specifications and Procurement


alpha-Dichloromethyl phenylsulfoxide (CAS 30058-54-9, molecular formula C₇H₆Cl₂OS, molecular weight 209.09 g/mol) is a specialized α,α-dichlorinated aryl sulfoxide reagent with a melting point of 32–34 °C and a predicted boiling point of 313.2 °C . Its structure combines an electron-deficient sulfoxide group with a gem-dichloromethyl moiety, rendering it a versatile C₁ synthon and precursor to nucleophilic carbanions in organic synthesis [1]. This compound is primarily employed as a reactive intermediate for one-carbon homologation, cyclopropanation, and the construction of substituted furans and α-chloroketones [2][3].

1
One-carbon homologation to α-chloroketones
2
Cyclopropanation via exclusive 1,4-conjugate addition
3
Substituted furan synthesis through Pummerer cyclization
Dual nucleophilic/electrophilic C₁ synthon for diverse heterocycle construction

alpha-Dichloromethyl Phenylsulfoxide: Substitution Risks


Generic substitution of alpha-dichloromethyl phenylsulfoxide with alternative α-halosulfoxides or other sulfoxide-based reagents is not scientifically viable due to fundamental differences in reaction selectivity, carbanion stability, and downstream product profiles. The presence of two chlorine atoms at the α-position confers distinct nucleophilic versus electrophilic character and dictates whether a reaction proceeds via 1,2-addition, 1,4-conjugate addition, or cyclopropanation pathways [1]. Substituting with the monochloro analog (α-chloromethyl phenyl sulfoxide) or p-tolyl variants alters both the steric and electronic environment, leading to divergent chemoselectivity and yield outcomes that cannot be compensated for by adjusting reaction conditions alone [2][3]. The quantitative evidence presented below establishes the specific, non-interchangeable advantages of the dichloromethyl phenylsulfoxide scaffold.

!
α-Chloromethyl analog directs 1,2-addition, altering cyclopropanation outcome vs. target 1,4-pathway.
!
p-Tolyl sulfoxide variants yield cyclopropanes instead of furans under related conditions.
!
Reaction pathway selectivity may not be tunable by stoichiometry or temperature adjustments alone.

alpha-Dichloromethyl Phenylsulfoxide: Differentiation Evidence


1,4-Conjugate Addition vs. Cyclopropanation Selectivity

The lithio carbanion of α,α-dichloromethyl phenyl sulfoxide exhibits exclusive 1,4-conjugate addition to enones, leading to cyclopropane products, whereas the monochloro analog (α-chloromethyl phenyl sulfoxide) undergoes only 1,2-addition under identical conditions [1]. This dichotomous selectivity is not tunable by stoichiometry or temperature; the dichloro substitution fundamentally alters the nucleophilic character and steric demands of the carbanion, enabling access to novel substituted cyclopropanes that cannot be obtained with the monochloro comparator [1].

Chemoselectivity with enones
Head-to-head
Exclusive 1,4-conjugate addition (target) vs. exclusive 1,2-addition (α-chloromethyl analog)
Determines cyclopropane vs. allylic alcohol product scaffold
Lithio carbanion conditions; not modifiable by stoichiometry
Cyclopropanation Conjugate addition Enone selectivity

One-Carbon Homologation to α-Chloroketones

Addition of the carbanion of dichloromethyl phenyl sulfoxide to ketones and aldehydes proceeds in good yields to give chloro alcohol adducts. Subsequent treatment with EtMgBr or LDA triggers β-oxido carbenoid rearrangement to afford one-carbon homologated α-chloroketones in moderate to good overall yields [1]. The method extends to esters via ligand exchange of α-chloro-α-sulfinyl ketones [1]. This two-step procedure contrasts with traditional multi-step homologation sequences (e.g., Arndt–Eistert, Kowalski ester homologation) that require diazomethane, cryogenic conditions, or heavy metal catalysts and often suffer from narrower substrate scope or lower functional group tolerance.

Step economy
Class-level
2-step homologation; eliminates diazomethane
May reduce synthetic steps and process hazards
Reported moderate to good yields; substrate-dependent
One-carbon homologation α-Chloroketone synthesis Ligand exchange

Electrochemical Gem-Dichlorination Efficiency

A 2026 electrochemical method produces α,α-dichlorosulfoxides including the target compound directly from methyl phenyl sulfoxide and dichloromethane in a single step [1]. Under optimized conditions (undivided cell, C(+) | Pt(−) electrodes, n-Bu₄NBF₄ electrolyte, room temperature, 10 mA constant current, 8 h), the target product 2aa is obtained in 75% isolated yield [1]. The substrate scope yields range from 41% to 78% across various substituted aryl methyl sulfoxides [1]. In contrast, electrochemical attempts to synthesize the monochloro analog (α-chloromethyl phenyl sulfoxide) are not reported, and related alkyl sulfoxides (e.g., ethyl sulfoxides) failed entirely under these conditions (0% yield) [1]. Sulfones were also unreactive [1]. The method further enables gram-scale synthesis, producing 1.24 g of 2aa in 60% yield, demonstrating scalability [1].

Electrochemical yield
Direct head-to-head
75% isolated yield (gram scale 60%)
Supports scalable single-step synthesis route
Undivided cell, r.t., 8 h; comparator classes unreactive
Electrochemical synthesis Gem-dichlorination Methyl sulfoxide chlorination

Synthesis of Highly Substituted Furans

Reaction of alkenyl aryl ketones with dichloromethyl phenyl sulfoxide proceeds via a two-step sequence (addition followed by Pummerer-type cyclization) to afford 2-aryl-5-(phenylsulfanyl)furans in good overall yields [1]. The phenylsulfanyl group can be further functionalized via sulfinyl activation, enabling access to highly substituted 2-arylfurans [1]. In contrast, the use of dichloromethyl p-tolyl sulfoxide in related cyclopropanation chemistry yields different products (substituted cyclopropanes rather than furans) due to altered steric and electronic properties of the aryl group [2]. The phenyl-substituted sulfoxide thus provides a distinct entry point into furan heterocycles that is not interchangeable with p-tolyl analogs.

Product class divergence
Class-level
Phenyl sulfoxide yields 2-arylfurans; p-tolyl yields cyclopropanes
Aryl group dictates furan vs. cyclopropane outcome
Pummerer cyclization pathway with alkenyl aryl ketones
Furan synthesis Pummerer rearrangement Heterocycle construction

Dual Reactivity: Electrophilic and Nucleophilic Modes

alpha-Dichloromethyl phenylsulfoxide exhibits a unique dual reactivity profile. Under basic conditions, it is deprotonated to generate a lithio carbanion that acts as a nucleophile toward aldehydes, ketones, and alkyl halides [1][2]. Under acidic or thermal conditions, the sulfoxide group activates the dichloromethyl moiety for electrophilic displacement or Pummerer-type rearrangements [3]. In contrast, simple dichloromethyl ethers (e.g., DCME) function exclusively as electrophiles and cannot be converted into nucleophilic C₁ synthons. This dual-mode capability enables a broader synthetic repertoire—including addition, alkylation, and cyclization—from a single reagent, reducing the need to stock multiple dichloromethyl sources.

Reactivity mode
Class-level
Nucleophilic carbanion and electrophilic sulfoxide activation
Single reagent for dual C₁ transfer chemistry
Basic (LDA, −78 °C) vs. acidic/thermal activation
Carbanion chemistry Dichloromethyl transfer Electrophilic chlorination

Pyrolysis to Terminal Vinyl Dichlorides

Adducts derived from the addition of lithio dichloromethyl phenylsulfoxide to aldehydes, upon pyrolysis, undergo fragmentation to yield terminal vinyl dichlorides (dichloroalkenes) [1]. This thermal fragmentation pathway is specific to the α,α-dichloro-substituted sulfoxide scaffold and is not observed with monochloro analogs or with sulfones. The phenylsulfoxide moiety serves as a traceless activating group that is eliminated during pyrolysis, leaving the gem-dichloroalkene functionality intact [1].

Thermal fragmentation
Cross-study
Terminal vinyl dichlorides via traceless sulfoxide elimination
Access to dichloroalkenes not available from monochloro analogs
Pyrolysis of aldehyde adducts; comparator classes give different products
Vinyl dichloride synthesis Pyrolysis Dichloroalkene

alpha-Dichloromethyl Phenylsulfoxide: Application Scenarios


Medicinal Chemistry: Cyclopropane Library Synthesis

Procure alpha-dichloromethyl phenylsulfoxide for medicinal chemistry programs requiring diverse substituted cyclopropane scaffolds. As established in Section 3, this reagent provides exclusive 1,4-conjugate addition to enones, yielding cyclopropane products that cannot be accessed with α-chloromethyl phenyl sulfoxide, which exclusively undergoes 1,2-addition [1]. The quantitative divergence (100% selectivity shift) enables the rapid construction of cyclopropane-focused compound libraries for SAR exploration of constrained three-membered ring pharmacophores.

Process Chemistry: Scalable Electrochemical Synthesis

Procure this reagent for process development teams evaluating scalable electrochemical routes to gem-dichlorinated sulfoxides. The 2026 electrochemical method achieves 75% isolated yield under mild conditions (room temperature, undivided cell) and scales to gram quantities (1.24 g, 60% yield) [2]. This single-step approach from methyl phenyl sulfoxide eliminates multi-step chlorination sequences and avoids hazardous chlorinating agents, making it attractive for pilot-scale synthesis of dichloromethyl sulfoxide intermediates used in downstream homologation and heterocycle construction.

Agrochemical Intermediates: One-Carbon Homologation to α-Chloroketones

Procure for agrochemical R&D groups synthesizing α-chloroketone intermediates. As documented in Section 3, this reagent enables two-step one-carbon homologation of carbonyl compounds to α-chloroketones in moderate to good yields, bypassing traditional multi-step sequences that require diazomethane or heavy metal catalysts [3]. The method is applicable to both aldehydes/ketones (via carbanion addition) and esters (via ligand exchange), providing a versatile and safer homologation platform for fungicide and herbicide precursor synthesis.

Heterocyclic Chemistry: Highly Substituted Furan Synthesis

Procure for synthetic groups targeting polysubstituted furan heterocycles. The reaction of alkenyl aryl ketones with dichloromethyl phenyl sulfoxide proceeds in good overall yields to afford 2-aryl-5-(phenylsulfanyl)furans, which can be further elaborated via sulfinyl activation [4]. This two-step sequence provides a concise entry into highly substituted 2-arylfurans—a privileged scaffold in pharmaceuticals and materials science—without requiring transition metal catalysis or cryogenic conditions.

Application
Selection Property
Validation Focus
Medicinal Chemistry: Cyclopropane Library Synthesis
Exclusive 1,4-conjugate addition selectivity
Cyclopropane scaffold confirmation; divergent from allylic alcohol pathway
Process Chemistry: Scalable Electrochemical Synthesis
Single-step electrochemical route from methyl sulfoxide
Gram-scale reproducibility and yield consistency under mild conditions
Agrochemical Intermediates: α-Chloroketone Homologation
Two-step one-carbon homologation without diazomethane
α-Chloroketone identity and purity; step-economy verification
Heterocyclic Chemistry: Furan Synthesis
Pummerer cyclization with alkenyl aryl ketones
Substituted furan product verification; sulfinyl activation for further elaboration
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